molecular formula C50H70N4O10 B067607 BDH succinate salt CAS No. 183388-64-9

BDH succinate salt

Cat. No.: B067607
CAS No.: 183388-64-9
M. Wt: 502.6 g/mol
InChI Key: LAGICBLJBHDBSG-VVQWQMBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BDH succinate salt is a useful research compound. Its molecular formula is C50H70N4O10 and its molecular weight is 502.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of BDH succinate salt is β-Hydroxybutyrate dehydrogenase (BDH) . BDH is an enzyme that plays a crucial role in the metabolism of β-Hydroxybutyrate (βOHB), a ketone body .

Mode of Action

This compound interacts with its target, BDH, to facilitate the metabolism of βOHB . The metabolism of βOHB by BDH produces NADH inside the mitochondria, while the second step of its metabolism catalyzed by SCOT (succinyl-CoA: 3-oxoacid-CoA transferase) produces succinate .

Biochemical Pathways

The action of this compound affects the ketone body metabolism pathway . In this pathway, βOHB is oxidized as a brain fuel. Although its contribution to energy metabolism in the healthy brain is minimal, it is an interesting metabolite with direct and collateral effects .

Pharmacokinetics

It is known that βohb, the molecule that this compound helps metabolize, is synthesized in the liver from the oxidation of fatty acids or catabolism of amino acids . It is then metabolized in the mitochondria of all brain cell types, although uptake across the blood-brain barrier is a metabolic control point .

Result of Action

The action of this compound leads to the production of NADH and succinate in the mitochondria . βOHB can alter the NAD+/NADH and Q/QH2 couples and reduce the production of mitochondrial reactive oxygen species . It can also directly interact as a signaling molecule, influencing the opening of K+ channels and regulation of Ca2+ channels .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the availability of βOHB in the brain, which this compound helps metabolize, is controlled by the blood-brain barrier . Therefore, factors that affect the permeability of the blood-brain barrier could potentially influence the action of this compound.

Properties

IUPAC Name

butanedioic acid;tert-butyl N-[(2S,4S,5S)-5-amino-4-hydroxy-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C23H32N2O3.C4H6O4/c2*1-23(2,3)28-22(27)25-19(14-17-10-6-4-7-11-17)16-21(26)20(24)15-18-12-8-5-9-13-18;5-3(6)1-2-4(7)8/h2*4-13,19-21,26H,14-16,24H2,1-3H3,(H,25,27);1-2H2,(H,5,6)(H,7,8)/t2*19-,20-,21-;/m00./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAGICBLJBHDBSG-VVQWQMBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)N)O.C(CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H70N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

887.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183388-64-9
Record name 5-tert-Butyloxycarbonylamino-2-amino-3-hydroxy-1,6-diphenylhexane hemisuccinate, (2S,3S,5S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183388649
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, compd. with 1,1-dimethylethyl [(1S,3S,4S)-4-amino-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]carbamate (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.026
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-TERT-BUTYLOXYCARBONYLAMINO-2-AMINO-3-HYDROXY-1,6-DIPHENYLHEXANE HEMISUCCINATE, (2S,3S,5S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W07J0Z39C9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.